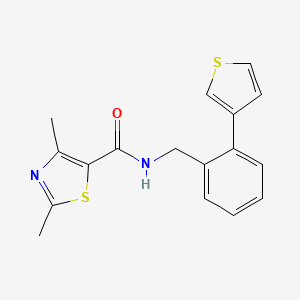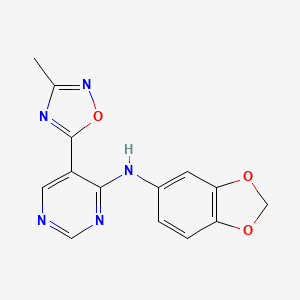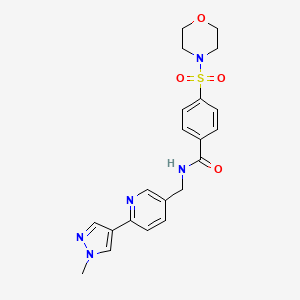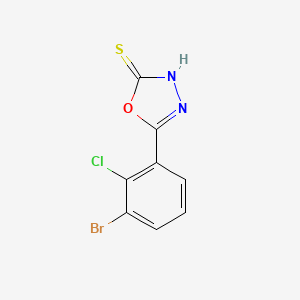![molecular formula C19H23FN4O2S B2983064 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione CAS No. 378199-10-1](/img/no-structure.png)
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione, also known as FHMPD, is a chemical compound that belongs to the family of purine analogues. It is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. FHMPD has been extensively studied for its potential application in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).
作用機序
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione selectively inhibits PDE5 by binding to its catalytic site and preventing the hydrolysis of cGMP. This results in an increase in the intracellular levels of cGMP, which activates protein kinase G (PKG) and leads to the relaxation of smooth muscle cells. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has a higher affinity for PDE5 than other PDE isoforms, such as PDE1, PDE3, and PDE4, which are involved in the regulation of cardiac and vascular function.
Biochemical and Physiological Effects:
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been shown to have beneficial effects on various physiological and pathological conditions, including ED, PAH, heart failure, diabetes, and cancer. In animal models, 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been shown to improve erectile function, reduce pulmonary vascular resistance, and attenuate cardiac remodeling. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has also been shown to inhibit the growth and metastasis of cancer cells by modulating the cGMP/PKG signaling pathway.
実験室実験の利点と制限
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has several advantages as a research tool, including its high potency and selectivity for PDE5, its ability to cross the blood-brain barrier, and its low toxicity. However, 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione also has some limitations, such as its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione, including the development of more potent and selective PDE5 inhibitors, the investigation of the role of PDE5 in other physiological systems, and the exploration of the therapeutic potential of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione in other diseases. Additionally, the use of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
合成法
The synthesis of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione involves the reaction of 4-fluorobenzyl chloride with hexylthiol and 3-methylxanthine in the presence of a base, followed by oxidation with hydrogen peroxide to yield the final product. The purity and yield of 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione can be improved by recrystallization and column chromatography.
科学的研究の応用
8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has been widely used as a research tool for investigating the role of PDE5 in various physiological and pathological processes. It has been shown to increase the levels of cGMP in smooth muscle cells, leading to relaxation of the corpus cavernosum and pulmonary vasculature. 8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione has also been used to study the effects of PDE5 inhibition on platelet function, inflammation, and oxidative stress.
特性
CAS番号 |
378199-10-1 |
|---|---|
分子式 |
C19H23FN4O2S |
分子量 |
390.48 |
IUPAC名 |
8-[(4-fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H23FN4O2S/c1-3-4-5-6-11-24-15-16(23(2)18(26)22-17(15)25)21-19(24)27-12-13-7-9-14(20)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,22,25,26) |
InChIキー |
DKIACKAWRXNVGD-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)


![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)
![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)


![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)
![3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B2982998.png)
![N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2982999.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)